![molecular formula C16H24ClNO3 B1397324 Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1220029-84-4](/img/structure/B1397324.png)
Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride
Overview
Description
Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride, also known as EPEB hydrochloride, is a chemical compound. It has the formula C₁₆H₂₄ClNO₃ .
Molecular Structure Analysis
The molecular structure of Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride consists of 16 carbon atoms, 24 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Schiff and Mannich Bases of Isatin Derivatives
Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is involved in the synthesis of various chemical compounds, such as Schiff and Mannich bases of Isatin derivatives. The process includes the preparation of ethyl imidate hydrochlorides followed by reactions leading to the formation of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. These compounds were then used to synthesize Schiff bases and N-Mannich bases by reacting with isatin derivatives, formaldehyde, and piperidine (Bekircan & Bektaş, 2008).
Nonlinear Optical Properties
Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate and its derivatives were synthesized and characterized for their nonlinear optical properties. The compounds were studied using various spectroscopic techniques and were found to possess significant nonlinear refractive indices and optical limiting properties, making them candidates for applications in optical limiters (Abdullmajed et al., 2021).
Biological Applications
Anti-Juvenile Hormone Agent
A novel anti-juvenile hormone agent, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, was synthesized and tested on larvae of the silkworm. The compound induced precocious metamorphosis and black pigmentation of the larval cuticle, recognized as symptoms of juvenile hormone deficiency. This compound was found to be essential for activity in anti-juvenile hormone applications (Ishiguro et al., 2003).
Antimycobacterial Activity
A series of substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates were prepared and characterized for their antimycobacterial activity. Some of the synthesized compounds showed higher activity against mycobacterial species than standard drugs, indicating potential use in treating mycobacterial infections (Tengler et al., 2013).
Antiplatelet Activity
Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives were synthesized and evaluated for their antiplatelet activity. The structure-activity relationship study identified crucial functional groups contributing to the activity. Some of the derivatives exhibited potent inhibitory effects on platelet aggregation, ATP release, and P-selectin expression, indicating potential for development as antiplatelet drug candidates (Chen et al., 2008).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-(2-piperidin-3-ylethoxy)benzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-2-19-16(18)14-5-7-15(8-6-14)20-11-9-13-4-3-10-17-12-13;/h5-8,13,17H,2-4,9-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATWAKFCWJLPRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.